

Equilin-d4 CAS number and molecular weight

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An In-depth Technical Guide to Equilin-d4

This technical guide provides a comprehensive overview of **Equilin-d4**, a deuterated analog of the estrogenic steroid Equilin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant biological pathways.

Core Compound Specifications

Equilin-d4 is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification of its non-deuterated counterpart, Equilin, in biological matrices.[1][2][3][4]

Property	Value	Citations
CAS Number	285979-79-5	[1][5][6][7][8][9][10][11][12]
Molecular Formula	C18H16D4O2	[1][3][9]
Molecular Weight	272.37 g/mol - 272.38 g/mol	[1][3][6][7][9][10][11][13]
Synonyms	7-Dehydroestrone-d4, Equilin- 2,4,16,16-d4	[1][2][6][9][10]

Biological Context and Mechanism of Action of Equilin



Equilin, the non-deuterated parent compound, is a naturally occurring estrogen in horses and a significant component of conjugated equine estrogens (CEEs) used in hormone replacement therapy.[5][6][7] As an estrogen, it exerts its effects by binding to and activating estrogen receptors (ER α and ER β).[5][6] Its binding affinity is reported to be about 13% for ER α and 49% for ER β relative to estradiol.[5] In the body, equilin can be metabolized to the more potent 17 β -dihydroequilin.[5]

Equilin's biological activities are multifaceted. It has been shown to promote the growth of cortical neurons through a mechanism dependent on the NMDA receptor.[2][13] Additionally, in human umbilical vein endothelial cells (HUVECs), Equilin has been found to increase the expression of adhesion molecules and promote monocyte-endothelial adhesion via the NF-κB signaling pathway.[9][14][15]

Experimental Protocols and Applications

The primary application of **Equilin-d4** is as an internal standard for the quantitative analysis of Equilin in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][16]

Protocol Outline: Quantification of Equilin in Plasma using LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of estrone and equilin in plasma, utilizing **Equilin-d4** as an internal standard.[16][17]

- Sample Preparation:
 - Spike plasma calibration standards and quality control samples with a known concentration of the internal standard mixture (including Equilin-d4).
 - Add an acidic buffer to the plasma samples and vortex to mix.
 - Centrifuge the buffered plasma to separate any precipitates.
- Solid Phase Extraction (SPE):
 - Condition an SPE cartridge with methanol followed by water.



- Load the entire plasma sample onto the conditioned cartridge.
- Wash the cartridge with water followed by a low-concentration methanol solution (e.g., 5% methanol) to remove interfering substances.
- Elute the analytes (Equilin and the internal standard) from the cartridge.

LC-MS/MS Analysis:

- Inject the eluted sample into an LC-MS/MS system.
- Perform chromatographic separation using a suitable column and mobile phase gradient.
- Detect and quantify Equilin and Equilin-d4 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of Equilin to the peak area of Equilin-d4 against the concentration of the calibration standards.
- Determine the concentration of Equilin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations Signaling Pathways

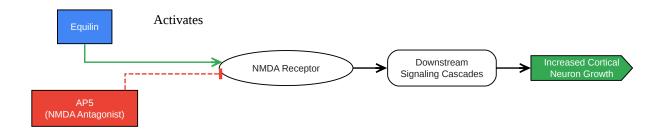
The following diagrams illustrate key signaling pathways associated with the biological activity of Equilin.





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Caption: Equilin-induced NF-kB signaling pathway in endothelial cells.



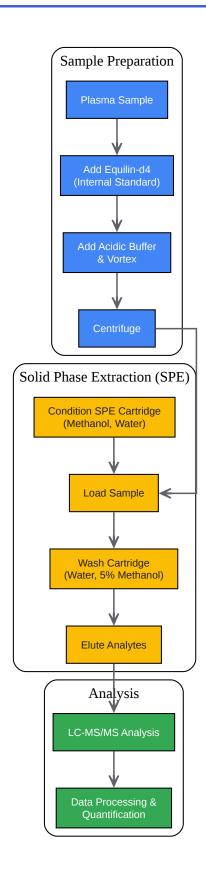
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Caption: Equilin's effect on neuronal growth via the NMDA receptor.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of Equilin in plasma samples.





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